

A Comparative Spectroscopic Guide to 4-Aryl-1-Methylpyridin-2(1H)-ones

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Compound of Interest

Compound Name: 4-Bromo-1-methylpyridin-2(1H)-one

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This guide provides a comparative spectroscopic analysis of 4-aryl-1-methylpyridin-2(1H)-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry. By presenting key experimental data and detailed protocols, this document aims to serve as a valuable resource for the identification, characterization, and comparison of these molecules with related pyridinone structures. The data herein is compiled to highlight the influence of substituents on the pyridinone core, facilitating a deeper understanding of their structure-property relationships.

Comparative Spectroscopic Data

The spectral characteristics of pyridin-2(1H)-ones are highly dependent on the substitution pattern of the heterocyclic ring. To illustrate these differences, the following tables summarize key spectroscopic data for a representative pyridinone, 4-hydroxy-6-methylpyridin-2(1H)-one, which serves as a foundational analogue for comparison with the target 4-aryl-1-methylpyridin-2(1H)-one series.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is fundamental in elucidating the carbon-hydrogen framework of these molecules. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

Compound	¹ H NMR (CDCl ₃) δ [ppm]	¹³ C NMR (CDCl ₃) δ [ppm]
4-Hydroxy-6-methylpyridin-2(1H)-one[1]	10.99 (s, 1H, NH), 10.40 (s, 1H, OH), 5.59 (s, 1H, H-3), 5.34 (s, 1H, H-5), 2.07 (s, 3H, CH ₃)	167.6 (C=O), 164.8 (C-OH), 145.9 (C-6), 98.2 (C-3), 95.7 (C-5), 18.5 (CH ₃)
Alternative Analogue: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine[2]	Data for this specific analogue helps illustrate the shifts without the 2-oxo group. (Specific shifts not fully detailed in the provided search results).	Data not available in the provided search results.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

IR spectroscopy identifies key functional groups, while mass spectrometry determines the molecular weight and fragmentation patterns.

Compound	Key IR Absorptions (cm ⁻¹)	Mass Spectrometry (m/z)
4-Hydroxy-6-methylpyridin-2(1H)-one[1]	3296 (N-H), 3094 (O-H), 2891 (C-H), 1640 (C=O)	[M] ⁺ 125 (100%), 97 (16%)
Alternative Analogue: 1-Methyl-4-phenylpyridinium[3] [4]	Typically shows C=C and C=N stretches for the aromatic system.	Molecular Ion: 170.23 g/mol [4]

Experimental Workflow and Methodologies

The characterization of 4-aryl-1-methylpyridin-2(1H)-ones follows a standardized analytical workflow to ensure structural confirmation and purity assessment.

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References

- 1. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C₁₂H₁₅N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-phenylpyridin-1-ium;methyl sulfate | C₁₃H₁₅NO₄S | CID 13359064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methyl-4-phenylpyridinium | C₁₂H₁₂N⁺ | CID 39484 - PubChem [pubchem.ncbi.nlm.nih.gov]
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